CBP/p300-IN-8

Epigenetics Bromodomain inhibition Target selectivity

CBP/p300-IN-8 is a highly selective CBP/p300 bromodomain inhibitor (IC50 0.01-0.1 µM) with a minimum 10-fold selectivity window over BET family member BRD4. This selectivity is critical for attributing phenotypic effects specifically to CBP/p300 inhibition, avoiding confounding BET-family crosstalk — a key differentiator in epigenetic research. With DMSO solubility of 200 mg/mL, it is ideal for automated HTS and reproducible dose-response workflows. Part of the tetrahydro-imidazo quinoline series (WO2019055877A1), it is a chemically tractable tool for oncology target validation studies.

Molecular Formula C27H31N3O4
Molecular Weight 461.6 g/mol
Cat. No. B8118291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP/p300-IN-8
Molecular FormulaC27H31N3O4
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)CC5=CC=CC=C5
InChIInChI=1S/C27H31N3O4/c1-17-11-12-21-22(29(17)27(33)34-2)13-14-23-25(21)28-24(15-18-7-4-3-5-8-18)30(23)20-10-6-9-19(16-20)26(31)32/h3-5,7-8,13-14,17,19-20H,6,9-12,15-16H2,1-2H3,(H,31,32)/t17-,19-,20-/m0/s1
InChIKeyABNLUJMIBRFYRV-IHPCNDPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CBP/p300-IN-8 Bromodomain Inhibitor: Technical Specifications and Core Potency Profile


CBP/p300-IN-8 (CAS: 2304416-91-7) is a small-molecule inhibitor of the CBP/p300 family of bromodomains, a class of epigenetic reader domains critical for transcriptional regulation in oncology and inflammatory diseases [1]. The compound exhibits inhibition of CBP bromodomain with an IC50 range of 0.01–0.1 μM in biochemical assays . It demonstrates selectivity against the BET family bromodomain BRD4, with an IC50 range of 1–1000 μM, corresponding to a minimum selectivity window of at least 10-fold . The compound was originally disclosed in patent WO2019055877A1, which describes tetrahydro-imidazo quinoline compositions as CBP/p300 bromodomain inhibitors for therapeutic applications [2].

Why CBP/p300-IN-8 Cannot Be Substituted with Other CBP/p300 Bromodomain Inhibitors


The CBP/p300 bromodomain inhibitor landscape comprises compounds with divergent selectivity profiles, potency ranges, and chemical scaffolds that preclude interchangeable use [1]. Small molecule p300/CBP inhibitors have so far been unable to differentiate between the closely related paralog proteins CBP and p300 due to their high sequence identity in bromodomain regions [1]. Critically, inhibitors targeting this family exhibit vastly different selectivity windows against BET family bromodomains (BRD2/3/4/T), with some compounds displaying sub-nanomolar BET activity while others maintain >1000-fold selectivity [2]. A bromodomain inhibitor with significant BET off-target activity will produce distinct transcriptional and phenotypic effects compared to a CBP/p300-selective agent, confounding experimental interpretation [1]. The quantitative evidence below delineates the specific differentiation parameters that inform rational compound selection for procurement decisions.

CBP/p300-IN-8 Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


CBP/p300-IN-8 Exhibits a Defined CBP/BRD4 Selectivity Window Distinct from Dual-Active Inhibitors

CBP/p300-IN-8 inhibits CBP bromodomain with an IC50 of 0.01–0.1 μM while requiring substantially higher concentrations (IC50 = 1–1000 μM) to inhibit BRD4, yielding a minimum selectivity window of at least 10-fold [1]. This selectivity profile distinguishes it from dual CBP/BET inhibitors such as NEO2734, which inhibits both p300/CBP and BET bromodomains with comparable potency (IC50 < 30 nM for both target classes) [2]. The absence of strong BET activity in CBP/p300-IN-8 enables researchers to isolate CBP/p300 bromodomain-specific phenotypes without confounding BET-mediated transcriptional effects, which drive MYC downregulation and distinct antiproliferative outcomes in hematologic malignancy models [3].

Epigenetics Bromodomain inhibition Target selectivity

CBP/p300-IN-8 Demonstrates High DMSO Solubility Enabling Flexible In Vitro Assay Development

CBP/p300-IN-8 exhibits solubility of 200 mg/mL (433.32 mM) in DMSO with ultrasonic assistance . This high DMSO solubility provides a practical handling advantage for in vitro assay workflows requiring concentrated stock solutions. In formulation for in vivo applications, the compound achieves solubility of ≥5 mg/mL (10.83 mM) in 10% DMSO + 90% corn oil vehicle [1]. This solubility profile is documented in vendor technical datasheets and supports reproducible preparation of dosing solutions across concentration ranges relevant to preclinical studies.

Assay development Compound handling Solubility optimization

CBP/p300-IN-8 is Derived from the Tetrahydro-Imidazo Quinoline Scaffold Series with Documented Bromodomain Selectivity

CBP/p300-IN-8 belongs to the tetrahydro-imidazo quinoline chemical series disclosed in patent WO2019055877A1, which describes CBP/p300 bromodomain inhibitors with selectivity over BET family bromodomains [1]. Within this patent, structurally related analogs demonstrate CBP IC50 values in the low nanomolar range and BRD4 selectivity ratios exceeding 500-fold in biochemical TR-FRET assays [1]. For comparison, alternative CBP/p300 bromodomain inhibitors such as GNE-781 exhibit CBP IC50 of 0.94 nM with >4000-fold selectivity over BRD4 , while I-CBP112 shows CBP IC50 of approximately 0.14–0.17 μM and p300 IC50 of approximately 0.625 μM [2]. The tetrahydro-imidazo quinoline scaffold represents a structurally distinct chemotype from the benzoxazepine-based inhibitors (e.g., CPI-637, IC50 0.03 μM for CBP) and isoxazole-based series [2].

Medicinal chemistry Scaffold selectivity Patent analysis

CBP/p300-IN-8 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


CBP/p300 Bromodomain-Specific Phenotypic Screening in Hematologic Malignancy Models

CBP/p300-IN-8 is suitable for experiments requiring selective inhibition of CBP/p300 bromodomains without concurrent BET family bromodomain blockade. The compound's minimum 10-fold selectivity for CBP over BRD4 enables researchers to attribute observed phenotypic changes specifically to CBP/p300 bromodomain inhibition rather than combined CBP/BET transcriptional reprogramming [1]. This is particularly relevant in multiple myeloma models where combined CBP/p300 and BET inhibition produces distinct chromatin accessibility and H3K27ac deposition patterns compared to single-agent CBP/p300 inhibition [1].

High-Concentration In Vitro Assay Development and High-Throughput Screening Campaigns

The compound's DMSO solubility of 200 mg/mL (433 mM) facilitates preparation of concentrated stock solutions suitable for automated liquid handling systems in high-throughput screening formats . This solubility characteristic reduces the risk of compound precipitation during serial dilution steps and minimizes DMSO carryover artifacts in cellular assays, supporting reproducible dose-response curve generation across broad concentration ranges .

Tool Compound Selection for CBP/p300 Bromodomain Target Validation Studies

As a member of the tetrahydro-imidazo quinoline scaffold series disclosed in WO2019055877A1, CBP/p300-IN-8 represents a chemically tractable tool for validating CBP/p300 bromodomain inhibition as a therapeutic strategy in oncology [2]. The compound's selectivity profile (CBP IC50 0.01–0.1 μM; BRD4 IC50 1–1000 μM) positions it for studies requiring moderate-to-high CBP/p300 potency with reduced BET family interference compared to dual-active agents [2].

Quote Request

Request a Quote for CBP/p300-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.